5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL
Overview
Description
5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL is a chemical compound with the molecular formula C8H13IO4 and a molecular weight of 300.09 g/mol.
Preparation Methods
The synthesis of 5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL typically involves the iodination of a precursor compound. One common method is the iodination of 2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL include:
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol: This compound shares a similar core structure but lacks the iodine atom.
Benzo[d][1,3]dioxole derivatives: These compounds have a similar dioxole ring structure and are studied for their biological activities.
Organoselenium compounds: These compounds incorporate a dioxole subunit and have various applications in organic synthesis and medicine.
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKHXMRAJOEGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CI)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964839 | |
Record name | 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50600-39-0 | |
Record name | NSC74244 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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